FLT3-IN-1 Succinate is classified as a small molecule inhibitor within the category of targeted cancer therapies. It is primarily derived from synthetic pathways aimed at modulating the signaling pathways activated by FLT3 mutations. The compound has been developed in response to the need for effective treatments for acute myeloid leukemia characterized by FLT3 mutations, which are present in approximately 30% of cases .
The synthesis of FLT3-IN-1 Succinate involves several key steps typically found in organic synthesis. The process begins with the formation of an intermediate compound that undergoes various chemical reactions, including:
These methods ensure that the final product retains high specificity and potency against FLT3 while minimizing off-target effects.
FLT3-IN-1 Succinate's molecular structure features a central aromatic ring system that is critical for binding to the FLT3 receptor. The presence of specific functional groups enhances its interaction with the ATP-binding site of FLT3, inhibiting its kinase activity.
Key structural data include:
The precise three-dimensional conformation can be determined using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its binding interactions.
FLT3-IN-1 Succinate undergoes various chemical reactions during its synthesis and metabolism:
These reactions are crucial for understanding how FLT3-IN-1 Succinate behaves in biological systems and its potential interactions with other drugs.
FLT3-IN-1 Succinate exerts its pharmacological effects by specifically binding to the ATP-binding pocket of mutant FLT3 receptors. This binding inhibits the autophosphorylation process essential for activating downstream signaling pathways involved in cell survival and proliferation:
Data from preclinical studies indicate significant reductions in cell viability in FLT3-mutated cell lines treated with FLT3-IN-1 Succinate compared to controls .
FLT3-IN-1 Succinate exhibits several important physical and chemical properties:
Analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into thermal stability.
FLT3-IN-1 Succinate is primarily investigated for its therapeutic potential in treating acute myeloid leukemia harboring FLT3 mutations. Its applications include:
The ongoing research surrounding FLT3-IN-1 Succinate highlights its potential as a significant advancement in targeted cancer therapy for acute myeloid leukemia patients .
Fms-like tyrosine kinase 3 is a class III receptor tyrosine kinase that plays a critical role in normal hematopoiesis, particularly in the survival, proliferation, and differentiation of early hematopoietic progenitor cells. Structurally, Fms-like tyrosine kinase 3 comprises an extracellular domain with five immunoglobulin-like subdomains responsible for ligand binding, a transmembrane domain, a juxtamembrane domain that exerts autoinhibitory function, and an intracellular tyrosine kinase domain split into two lobes by a kinase insert region [1] [6]. In physiological conditions, Fms-like tyrosine kinase 3 activation requires binding of its specific ligand (Fms-like tyrosine kinase 3 ligand), leading to receptor dimerization, autophosphorylation, and transient activation of downstream signaling cascades including Janus kinase/Signal transducer and activator of transcription 5, Phosphoinositide 3-kinase/Protein kinase B/Mammalian target of rapamycin, and Rat sarcoma/Mitogen-activated protein kinase/Extracellular signal-regulated kinase pathways [3] [6].
In Acute Myeloid Leukemia, Fms-like tyrosine kinase 3 assumes a pathological role through two primary mechanisms: overexpression and mutational activation. Wild-type Fms-like tyrosine kinase 3 is overexpressed in >90% of Acute Myeloid Leukemia cases, contributing to enhanced survival signals even in the absence of mutations [6] [9]. More significantly, gain-of-function mutations result in ligand-independent constitutive activation that transforms Fms-like tyrosine kinase 3 into a powerful oncogenic driver. This aberrant signaling disrupts normal differentiation programs, promotes uncontrolled proliferation through dysregulation of cell cycle proteins (including cyclins and cyclin-dependent kinases), and inhibits apoptosis by sustaining anti-apoptotic proteins such as Myeloid cell leukemia 1 while inactivating pro-apoptotic factors like BCL2-associated agonist of cell death [3] [6] [10]. The resulting cellular phenotype exhibits the classic hallmarks of leukemia: blocked differentiation, unlimited self-renewal capacity, and enhanced survival advantage within the bone marrow microenvironment.
Table 1: Key Downstream Signaling Pathways Activated by Mutant Fms-like tyrosine kinase 3
Pathway | Major Components | Oncogenic Effects in Acute Myeloid Leukemia |
---|---|---|
Janus kinase/Signal transducer and activator of transcription 5 | Signal transducer and activator of transcription 5, Pim kinases, B-cell lymphoma-extra large | Enhanced proliferation, inhibition of apoptosis, metabolic reprogramming |
Rat sarcoma/Mitogen-activated protein kinase | Rat sarcoma, Rapidly accelerated fibrosarcoma, Mitogen-activated protein kinase kinase, Extracellular signal-regulated kinase | Cell cycle progression, proliferation, differentiation block |
Phosphoinositide 3-kinase/Protein kinase B | Phosphoinositide 3-kinase, Protein kinase B, Mammalian target of rapamycin, Glycogen synthase kinase 3 beta | Cell survival, glucose metabolism, inhibition of pro-apoptotic factors |
Src family kinases | Spleen tyrosine kinase, FGR proto-oncogene, Src family kinases | Microenvironment interactions, cytokine-independent growth |
Fms-like tyrosine kinase 3 mutations represent the most frequent genetic alterations in Acute Myeloid Leukemia, occurring in approximately 30% of newly diagnosed adult patients. These mutations broadly classify into two categories with distinct molecular characteristics and clinical implications [1] [6] [8].
Fms-like tyrosine kinase 3-Internal Tandem Duplication mutations, characterized by in-frame duplications of varying lengths (3 to >1000 nucleotides) within the juxtamembrane domain, occur in 20-25% of Acute Myeloid Leukemia cases. These duplications disrupt the autoinhibitory function of the juxtamembrane domain, leading to ligand-independent dimerization and constitutive activation [1] [9]. The prognostic impact of Fms-like tyrosine kinase 3-Internal Tandem Duplication is particularly adverse, with multiple studies confirming its association with increased relapse rates, reduced disease-free survival, and inferior overall survival. Prognosis further stratifies by mutant allelic ratio (the ratio of mutant to wild-type alleles), with high allelic ratios (≥0.5) conferring significantly worse outcomes than low allelic ratios (<0.5) [1] [8]. The European LeukemiaNet 2017 risk classification incorporates this parameter, categorizing Fms-like tyrosine kinase 3-Internal Tandem Duplication-high as adverse risk, while Fms-like tyrosine kinase 3-Internal Tandem Duplication-low with concurrent Nucleophosmin 1 mutation retains intermediate risk status [1] [8].
Fms-like tyrosine kinase 3-Tyrosine Kinase Domain mutations, typically point mutations affecting codon D835 within the activation loop of the kinase domain, occur in 5-10% of Acute Myeloid Leukemia patients [6] [9]. These mutations stabilize the activation loop in an open conformation that facilitates ATP binding and catalytic activity independent of juxtamembrane domain regulation. Unlike Fms-like tyrosine kinase 3-Internal Tandem Duplication, the prognostic significance of Fms-like tyrosine kinase 3-Tyrosine Kinase Domain mutations remains controversial. While some studies suggest potential negative impact on event-free survival, others report neutral effects, possibly due to its frequent co-occurrence with favorable-risk Nucleophosmin 1 mutations [8] [9]. The European LeukemiaNet 2017 guidelines do not currently incorporate Fms-like tyrosine kinase 3-Tyrosine Kinase Domain status into risk stratification due to insufficient prognostic evidence.
Table 2: Prevalence and Prognostic Significance of Fms-like tyrosine kinase 3 Mutation Subtypes
Mutation Type | Molecular Characteristics | Prevalence in Acute Myeloid Leukemia (%) | Prognostic Impact | European LeukemiaNet 2017 Risk Category |
---|---|---|---|---|
Fms-like tyrosine kinase 3-Internal Tandem Duplication | In-frame juxtamembrane domain duplication | 20-25 | Adverse (especially high allelic ratio) | Adverse (high allelic ratio without Nucleophosmin 1 mutation) |
Fms-like tyrosine kinase 3-Tyrosine Kinase Domain | Point mutations (primarily D835) in activation loop | 5-10 | Controversial (neutral to adverse) | Not currently included |
Non-canonical Fms-like tyrosine kinase 3 | Point mutations in juxtamembrane domain or other regions | <5 | Emerging evidence suggests adverse | Not established |
Despite advances in conventional chemotherapy and hematopoietic stem cell transplantation, Fms-like tyrosine kinase 3-mutated Acute Myeloid Leukemia continues to demonstrate suboptimal outcomes. Standard induction chemotherapy achieves complete remission rates comparable to wild-type Fms-like tyrosine kinase 3 Acute Myeloid Leukemia, but this initial response proves deceptive. The relapse rate exceeds 70%, and median overall survival remains less than 18 months without targeted intervention [5] [8]. This high relapse propensity stems from multiple factors: intrinsic chemoresistance of leukemia stem cells harboring Fms-like tyrosine kinase 3 mutations, clonal evolution under therapeutic pressure, and the protective bone marrow niche that provides survival signals through Fms-like tyrosine kinase 3 ligand upregulation during chemotherapy-induced aplasia [5] [10].
The development of Fms-like tyrosine kinase 3 inhibitors represents a paradigm shift in addressing this therapeutic gap. These small molecule tyrosine kinase inhibitors disrupt aberrant Fms-like tyrosine kinase 3 signaling through competitive inhibition at the adenosine triphosphate-binding site. They broadly classify into two categories based on their binding mode and inhibitory profiles. Type I inhibitors (Midostaurin, Gilteritinib) bind the active kinase conformation ("DFG-in") and inhibit both Fms-like tyrosine kinase 3-Internal Tandem Duplication and Fms-like tyrosine kinase 3-Tyrosine Kinase Domain mutations. Type II inhibitors (Quizartinib, Sorafenib) bind the inactive conformation ("DFG-out") and effectively target Fms-like tyrosine kinase 3-Internal Tandem Duplication but demonstrate reduced activity against Fms-like tyrosine kinase 3-Tyrosine Kinase Domain mutations due to conformational constraints [7] [9].
Clinical validation of Fms-like tyrosine kinase 3 inhibitors emerged through landmark trials. The phase III RATIFY trial demonstrated that adding Midostaurin (a first-generation type I inhibitor) to standard 7+3 induction and consolidation chemotherapy significantly improved overall survival (hazard ratio 0.78; P=0.009) and event-free survival in patients with Fms-like tyrosine kinase 3-mutated Acute Myeloid Leukemia [1] [5]. Similarly, the ADMIRAL trial established Gilteritinib (a second-generation type I inhibitor) superiority over salvage chemotherapy in relapsed/refractory disease, achieving higher complete remission rates (21.1% vs. 10.5%) and significantly longer median overall survival (9.3 months vs. 5.6 months) [8] [9].
Despite these advances, significant challenges persist. Primary and secondary resistance to Fms-like tyrosine kinase 3 inhibitors frequently develops through on-target mutations (e.g., F691L gatekeeper mutation conferring resistance to Type II inhibitors, D835 mutations conferring resistance to Type II inhibitors) or off-target mechanisms including parallel pathway activation (e.g., Axl receptor tyrosine kinase, Spleen tyrosine kinase upregulation), protective cytokine signaling, and microenvironment-mediated resistance [6] [7] [9]. These limitations underscore the need for next-generation inhibitors with broader mutation coverage and combinatorial approaches targeting resistance pathways.
Table 3: Mechanisms of Resistance to Fms-like tyrosine kinase 3 Inhibitors
Resistance Mechanism | Molecular Basis | Impact on Fms-like tyrosine kinase 3 Inhibitor Classes |
---|---|---|
On-target Fms-like tyrosine kinase 3 mutations | Acquired point mutations in tyrosine kinase domain (e.g., F691L, D835V/Y/F, Y842C/H) | Type I inhibitors: Retain activity against D835 but not F691L; Type II inhibitors: Lose activity against D835/Y842 |
Bypass signaling activation | Upregulation/activation of parallel kinases (Axl, Spleen tyrosine kinase, Platelet-derived growth factor receptor), Ras pathway mutations | Reduces dependence on Fms-like tyrosine kinase 3 signaling; affects all inhibitor classes |
Microenvironment protection | Stromal-mediated Fms-like tyrosine kinase 3 ligand upregulation; integrin-mediated survival signaling | Provides compensatory survival signals; particularly relevant during chemotherapy |
Metabolic adaptation | Enhanced oxidative phosphorylation; pyruvate dehydrogenase complex activation via Pyruvate dehydrogenase phosphatase 1 | Promotes energy production and survival under kinase inhibition |
Pharmacokinetic escape | Plasma protein binding; drug efflux pumps; suboptimal target coverage | Limits effective intracellular inhibitor concentrations |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7